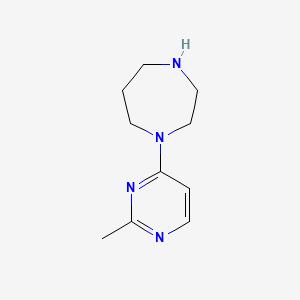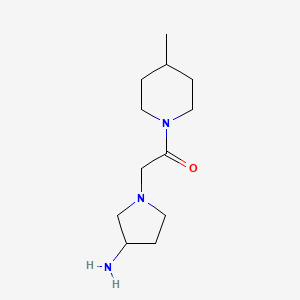
2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one (also known as 2-APM, 4-MPP, 4-Methylpyrrolidin-3-yl-1-piperidin-1-yl-ethanone, and 4-Methyl-1-piperidin-3-yl-1-pyrrolidin-2-one) is a member of the pyrrolidinone family of compounds. It is an analog of the popular recreational drug, mephedrone, and is a synthetic compound with a wide range of applications in the laboratory. 2-APM has been studied extensively for its pharmacological properties, and has been used in research on a variety of topics, including neurochemistry, drug addiction, and behavior.
Wissenschaftliche Forschungsanwendungen
Electrooptic Film Fabrication
Research has demonstrated the synthesis of new dibranched, heterocyclic "push-pull" chromophores involving similar molecular structures for use in electrooptic film fabrication. The study highlights the chemisorptive reaction of these chromophores with iodobenzyl-functionalized surfaces to afford chromophore monolayers, emphasizing the significance of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Asymmetric Michael Additions
Another study explored the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and catalytic hydrogenation, as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This research provides insights into modulating asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).
Synthesis and Antinociceptive Activity
Derivatives of a similar compound were prepared and tested as analgesics, showcasing the synthetic routes and the potential for creating compounds with analgesic properties (Rádl et al., 2010).
Fluorescent Chemosensor Development
A study introduced a dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a fluorescent chemosensor for Fe3+ ions and picric acid, highlighting the compound's potential in sensitive and selective detection applications (Shylaja et al., 2020).
Chemical Transformations of 3-Aminopyrrolidin-2-ones
Research on 3-aminopyrrolidin-2-ones revealed reactions with benzaldehyde to yield azomethines and N-substituted 3-aminopyrrolidin-2-ones, providing insights into chemical transformations and potential applications in synthetic organic chemistry (Kostyuchenko et al., 2009).
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10-2-6-15(7-3-10)12(16)9-14-5-4-11(13)8-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIPEFSZGSIJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)

![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)


![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
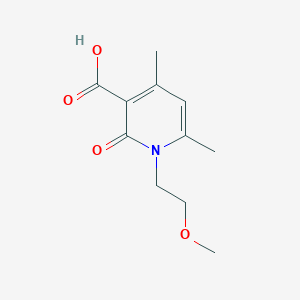
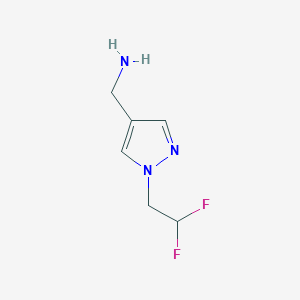
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
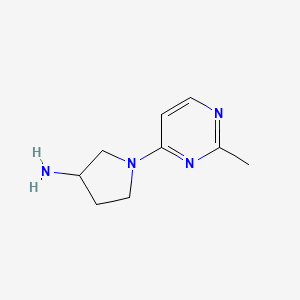
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
